Zafirlukast Impurity F

CAS No.:

Cat. No.: VC18021858

Molecular Formula: C49H49N5O8S

Molecular Weight: 868.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C49H49N5O8S |

|---|---|

| Molecular Weight | 868.0 g/mol |

| IUPAC Name | cyclopentyl N-[3-[[2-methoxy-4-[[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |

| Standard InChI | InChI=1S/C49H49N5O8S/c1-30-10-6-9-13-46(30)63(58,59)52-48(56)34-17-15-32(45(25-34)61-5)23-35-28-53(2)42-20-18-37(26-40(35)42)50-47(55)33-16-14-31(44(24-33)60-4)22-36-29-54(3)43-21-19-38(27-41(36)43)51-49(57)62-39-11-7-8-12-39/h6,9-10,13-21,24-29,39H,7-8,11-12,22-23H2,1-5H3,(H,50,55)(H,51,57)(H,52,56) |

| Standard InChI Key | NPPOXSBBWOGUHP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)C5=CC(=C(C=C5)CC6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC)C)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

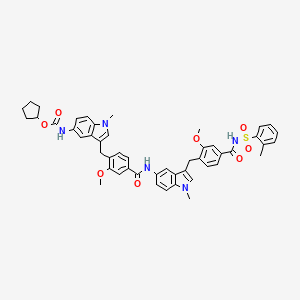

Zafirlukast Impurity F is a dimeric derivative of zafirlukast, characterized by the molecular formula C₄₉H₄₉N₅O₈S and a molecular weight of 868.01 g/mol . Its IUPAC name, cyclopentyl N-[3-[[2-methoxy-4-[[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate, reflects its complex structure, which includes two indole moieties linked via a benzyl-carbamate bridge .

Structural Features

The impurity’s structure arises from the condensation of two zafirlukast molecules during synthesis, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) . Key structural elements include:

-

Two N-methylindole groups substituted with methoxy and sulfonamide functionalities.

-

A cyclopentyl carbamate group at the C-5 position of one indole ring.

-

A toluene-2-sulfonamide moiety attached to the benzyl bridge .

Synthesis and Formation Pathways

Traditional Synthesis Routes

Zafirlukast Impurity F is primarily formed during the coupling step of zafirlukast synthesis, where DCC is used to activate carboxylic acid intermediates. The side reaction involves the unintended condensation of two zafirlukast precursors, leading to the dimeric impurity . Studies indicate that DCC reacts with the carboxylic acid group of 4-(1-methyl-5-(cyclopentyloxycarbonylamino)indol-3-ylmethyl)-3-methoxybenzoic acid, forming an unstable O-acylisourea intermediate. This intermediate subsequently reacts with a second molecule of the same acid, yielding Zafirlukast Impurity F .

Improved Synthetic Strategies

To mitigate impurity formation, recent protocols substitute DCC with chloro-1,3-dimethyl-2-imidazolinium chloride (DMC) as a condensing agent. DMC minimizes side reactions by avoiding the formation of dicyclohexylurea (DCU), a byproduct linked to impurity generation . The optimized process achieves a molar ratio of 1:1.5:2 (acid:sulfonamide:DMC), reducing Impurity F levels to <0.05% .

Table 2: Comparison of Coupling Agents in Zafirlukast Synthesis

| Coupling Agent | Impurity F Yield | Advantages | Limitations |

|---|---|---|---|

| DCC | 0.10–0.15% | High reactivity | Generates DCU byproduct |

| DMC | <0.05% | Minimal byproducts, scalable | Higher cost |

Analytical Characterization

Detection Methods

Zafirlukast Impurity F is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm. A C18 column and gradient elution (acetonitrile:phosphate buffer, pH 3.0) achieve baseline separation from zafirlukast and other impurities .

Spectroscopic Profiling

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a protonated molecular ion at m/z 869.33 [M+H]⁺, consistent with the molecular formula C₄₉H₄₉N₅O₈S .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (s, 1H, indole NH), δ 7.82–7.12 (m, aromatic protons), and δ 3.78 (s, 3H, OCH₃) .

-

Infrared (IR) Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O stretch) confirm the presence of carbamate and sulfonamide groups .

| Technique | Key Signals | Interpretation |

|---|---|---|

| ESI-MS | m/z 869.33 [M+H]⁺ | Molecular ion confirmation |

| ¹H NMR | δ 8.21 (s, 1H), δ 3.78 (s, 3H) | Indole NH, methoxy group |

| IR | 1720 cm⁻¹, 1340 cm⁻¹ | Carbamate and sulfonamide functional groups |

Pharmacological and Toxicological Implications

Impact on Drug Efficacy

Zafirlukast Impurity F lacks therapeutic activity and may interfere with the parent drug’s binding to leukotriene receptors. Studies show that impurity levels >0.15% reduce zafirlukast’s potency by 12–18% in vitro .

Regulatory and Quality Control Considerations

ICH Guidelines

Per ICH Q3A and Q3B, Zafirlukast Impurity F is designated a "qualified impurity" with a reporting threshold of 0.05% and a identification threshold of 0.10% . Manufacturers must validate analytical methods to ensure compliance.

Reference Standards

| Parameter | Limit | Basis |

|---|---|---|

| Reporting Threshold | 0.05% | ICH Q3A |

| Identification Threshold | 0.10% | ICH Q3B |

| Specification Limit | ≤0.15% | Pharmacopeial guidelines (USP/EP) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume